molecular formula C12H17Cl2NO4 B3082894 3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid CAS No. 1134759-39-9

3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid

Cat. No.: B3082894
CAS No.: 1134759-39-9
M. Wt: 310.17 g/mol
InChI Key: SLPFOCNLECXFIJ-UHFFFAOYSA-N
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Description

3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid (CAS 1134759-39-9) is a high-purity, synthetically valuable bicyclo[3.1.0]hexane scaffold. This compound features a carboxylic acid and a Boc-protected amine on the same carbon atom, making it a versatile, conformationally constrained building block for pharmaceutical research and medicinal chemistry. The rigid, boat-like conformation of the bicyclo[3.1.0]hexane core, as established by NMR analysis of related synthons , is of significant interest for designing novel bioactive molecules. Compounds based on this scaffold are recognized for their application in neuroscience, particularly as potent and selective agonists for group 2 metabotropic glutamate receptors (mGluRs) . Such reagents are crucial tools for investigating neurological pathways and developing potential therapeutic agents with anticonvulsant and anxiolytic properties . Researchers utilize this Boc-protected intermediate in the synthesis of complex molecules, leveraging its functional groups for further chemical modifications. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,6-dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO4/c1-10(2,3)19-9(18)15-11(8(16)17)4-6-7(5-11)12(6,13)14/h6-7H,4-5H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFOCNLECXFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2C(C1)C2(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The chlorine atoms in the bicyclic structure can be substituted with other functional groups using appropriate reagents and conditions.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a valuable building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It is used in medicinal chemistry for the development of new pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound’s reactivity and structural properties make it useful in various industrial applications, including the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
3-(Boc-amino)-6,6-dichlorobicyclo[...] Acid 1134759-39-9 C₁₀H₁₂Cl₂N₂O₄ ~295* Boc-amino (3), Cl (6,6) Drug discovery; amino protection
(1R,3s,5S)-6,6-Difluorobicyclo[...] Acid 1447942-40-6 C₇H₈F₂O₂ 162.13 F (6,6), COOH (3) LPAR1 antagonist intermediate
3-Methoxycarbonyl variant 2121431-60-3 C₉H₁₂O₄ 184.19 Methoxycarbonyl (3) Olfaction research; ester functionality
6,6-Difluorobicyclo[...]hexan-2-one 1393576-51-6 C₆H₆F₂O 132.11 F (6,6), ketone (2) Ketone-based synthetic intermediate

Key Differences

  • Substituent Effects: Halogen Type: The dichloro substituents in the target compound increase steric bulk and lipophilicity compared to difluoro analogues (e.g., 1447942-40-6), which may enhance membrane permeability but reduce solubility . Functional Groups: The Boc-amino group enables selective deprotection under acidic conditions, a feature absent in carboxylic acid or ester derivatives (e.g., 2121431-60-3) .

Physicochemical Properties

Property 3-(Boc-amino)-6,6-dichloro (1R,3s,5S)-6,6-Difluoro 3-Methoxycarbonyl Variant
Boiling Point (°C) Not reported 248.3 ± 40.0 Not reported
Density (g/cm³) Estimated >1.4 1.4 ± 0.1 Not reported
Solubility Low (high lipophilicity) Moderate Low (ester group)

Research Findings and Trends

  • Synthetic Efficiency : Difluoro derivatives (e.g., 1447942-40-6) demonstrate high-yield syntheses (~87%), suggesting optimized routes for halogenated bicyclo[3.1.0]hexanes .
  • Stability : The Boc group in the target compound enhances stability during storage and handling compared to unprotected amines .
  • Market Availability : Compounds like 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid are commercially stocked (e.g., AS9769 at $201.00/g), indicating industrial demand .

Biological Activity

3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic organic compound characterized by a unique structure that includes two chlorine atoms and a Boc-protected amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity and applications.

  • IUPAC Name : 6,6-dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-3-carboxylic acid
  • Molecular Formula : C12H17Cl2NO4
  • CAS Number : 1134759-39-9
  • Molecular Weight : 292.18 g/mol

Synthesis

The synthesis of this compound typically involves multi-step processes, including the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, often facilitated by photoredox catalysis under blue LED irradiation, yielding good results for various derivatives.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound's bicyclic structure allows it to bind to enzymes and receptors, influencing their activity. However, detailed studies on its specific targets are still limited.

Potential Biological Applications

  • Medicinal Chemistry : The compound is being explored for its potential therapeutic effects in various diseases due to its structural properties.
  • Neuropharmacology : Preliminary studies suggest that compounds with similar structures may modulate glutamate receptors, which are crucial in neurobiology .

Case Studies and Research Findings

Recent research has highlighted the importance of compounds similar to this compound in understanding stress-induced behaviors and their modulation through glutamate receptor pathways:

  • A study demonstrated that antagonizing mGluR5 or activating mGluR2/3 can prevent stress-induced reinstatement of cocaine seeking in animal models, suggesting a potential therapeutic avenue for addiction treatment . This indicates that similar compounds could be investigated for their role in modulating these receptors.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other bicyclic compounds known for their biological activities:

Compound NameStructureNotable Activity
CrispateneBicyclicKnown for anti-inflammatory properties
CycloeudesmolBicyclicExhibits neuroprotective effects
LaurinterolBicyclicAntimicrobial activity

The presence of the Boc-protected amino group in this compound enhances its versatility in synthetic applications and potential interactions with biological systems.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid, and how can they be addressed methodologically?

  • Answer : The strained bicyclo[3.1.0]hexane core and steric hindrance from the Boc group complicate synthesis. A stepwise approach is recommended:

Core formation : Use photochemical or thermal cyclization of diazo compounds to construct the bicyclic scaffold .

Chlorination : Introduce dichloro groups via radical halogenation (e.g., using N-chlorosuccinimide under UV light) to ensure regioselectivity at the 6,6-positions .

Boc protection : Protect the amino group with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF to minimize side reactions .

Carboxylic acid introduction : Employ oxidation of a methyl or hydroxymethyl group using KMnO₄ or RuO₄ under controlled pH to avoid Boc deprotection .

Q. How can the stereochemical integrity of the bicyclo[3.1.0]hexane core be confirmed during synthesis?

  • Answer : Use a combination of:

  • X-ray crystallography for absolute configuration determination (if crystals are obtainable).
  • NOESY NMR to analyze spatial proximity of protons in the rigid bicyclic structure .
  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to resolve enantiomers, referencing retention times against known standards .

Advanced Research Questions

Q. What strategies are effective for analyzing the stability of the Boc group under acidic or basic conditions in this compound?

  • Answer : Perform pH-dependent stability assays :

  • Acidic conditions : Dissolve the compound in TFA/DCM (1:1) and monitor Boc cleavage via <sup>1</sup>H NMR (disappearance of tert-butyl signals at δ 1.4 ppm) over 1–24 hours .
  • Basic conditions : Use aqueous NaOH (0.1–1 M) and track degradation by LC-MS for hydrolytic byproducts.
  • Kinetic studies : Fit data to a first-order model to calculate half-life (t½) and activation energy (Ea) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

Docking simulations : Use AutoDock Vina to model binding poses in active sites (e.g., γ-aminobutyric acid receptors, given structural analogs in ).

MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the bicyclic core in solvated lipid bilayers.

QSAR analysis : Correlate electronic parameters (HOMO/LUMO energies from DFT calculations) with bioactivity data from analogous indole-carboxylic acids .

Q. What experimental designs are optimal for resolving contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

  • Answer : Implement a factorial design :

  • Variables : Solvent polarity (log P), temperature (25–60°C), and pH (2–10).
  • Methods : Measure solubility via UV-Vis spectroscopy (λmax ~260 nm for aromatic systems) and validate with gravimetric analysis.
  • Data interpretation : Apply ANOVA to identify statistically significant factors. For example, low solubility in water (log P = 2.8 predicted) may arise from hydrophobic bicyclic and Boc groups, while DMSO enhances solubility via H-bonding .

Methodological Considerations

  • Stereoselective synthesis : Evidence from bicyclo[3.1.0]hexane derivatives suggests that chiral auxiliaries (e.g., Evans’ oxazolidinones) can improve enantiomeric excess during cyclization .
  • Analytical cross-validation : Combine <sup>13</sup>C NMR (to confirm carbonyl and quaternary carbons) with IR spectroscopy (Boc C=O stretch at ~1680 cm⁻¹) for structural verification .
  • Biological assays : Reference radioligand binding protocols (e.g., ) to quantify affinity for neurological targets, using tritiated analogs if available.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 2
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid

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